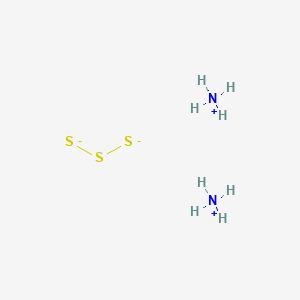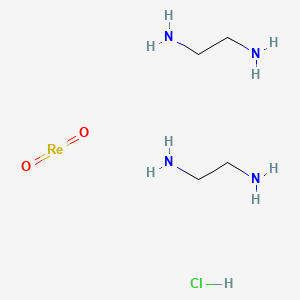
Ammonium polysulfide
Vue d'ensemble
Description
Ammonium polysulfide is a red liquid with an odor similar to rotten eggs or ammonia . It is used as an analytical reagent and an insecticide spray . It is known to be unstable and has a yellow color .
Synthesis Analysis
This compound can be synthesized using a solvothermal method . In one study, nanospheres were obtained using this compound as a sulfur source .Molecular Structure Analysis
The molecular structure of this compound is complex. It is part of an extensive series of polysulfide dianions [S n] 2− (n = 2–9) and related radical monoanions [S n ]˙ − . The dianions can be isolated as crystalline salts with appropriate cations and structurally and spectroscopically characterized .Chemical Reactions Analysis
This compound is a strongly alkaline aqueous solution . It reacts with acids to generate toxic gaseous hydrogen sulfide . It also reacts with bases to release gaseous ammonia . It may react vigorously with oxidizing agents, including inorganic oxoacids, organic peroxides, and epoxides .Physical And Chemical Properties Analysis
This compound is a clear, yellow to red liquid with a rotten egg or ammonia-like odor . It does not react rapidly with air or water . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .Applications De Recherche Scientifique
Preparation of Sulfur Rings and Catalysis : Transition metal sulfides can dissolve in aqueous ammonium polysulfide, leading to the formation of metal polysulfides. These complexes have been used for the directed preparation of sulfur rings of specific sizes and show potential in catalysis applications (Draganjac & Rauchfuss, 1985).
Electrochemical Analysis : this compound plays a role in the electrochemical study of solutions like lithium polysulfides in liquid ammonia, enabling specific studies of the oxidation of certain ions. This research has implications for understanding oxidation mechanisms in various chemical processes (Levillain, Gaillard, Demortier, & Lelieur, 1996).
Phase Transfer Catalysis : In phase-transfer-catalyzed reactions, this compound reacts with certain compounds in a different manner than in homogeneous systems, leading to the formation of sulfur-linked dimers and polymers. This application is significant in organic chemistry and material synthesis (Krein & Aizenshtat, 1993).
Surface Passivation in Nanotechnology : this compound is used in the surface passivation of nanostructures like p-doped InP nanowires, enhancing photoluminescence and reducing surface trap density. This application is vital in the field of nanotechnology and semiconductor research (Tajik, Haapamaki, & LaPierre, 2012).
Electrochemical Device Applications : this compound has applications in electrochemical devices, such as in anionic-exchange membranes for alkaline fuel cells. These membranes, synthesized using this compound, show promising electrochemical properties and cost-effectiveness (Abuin et al., 2010).
Polymer Synthesis : It's used in the synthesis of polymers like poly(methylenetetrasulfide), where its role in interfacial catalysis is explored. These polymers have applications in various fields due to their specific chemical and physical properties (Kalaee et al., 2010).
Nanocrystal Surface Modification : this compound is utilized in ligand exchange procedures to modify the surfaces of nanocrystals like cubic zinc sulfide. This process is crucial in improving the quality of nanocrystal inks and their applications in thin-film technologies (Herron, Lawal, & Bent, 2015).
Energy Storage in Batteries : In lithium-sulfur batteries, this compound is considered for enhancing the suppression of polysulfide dissolution, thereby improving battery performance and safety (Lei et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/2H3N.H2S3/c;;1-3-2/h2*1H3;1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITRHDNMHBAUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[S-]S[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893215 | |
| Record name | Ammonium trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
12259-92-6 | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















